molecular formula C13H20N2 B13518941 3-(1-Butylpyrrolidin-2-yl)pyridine

3-(1-Butylpyrrolidin-2-yl)pyridine

Cat. No.: B13518941
M. Wt: 204.31 g/mol
InChI Key: NHPYYQJKNGOKKM-UHFFFAOYSA-N
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Description

3-(1-Butylpyrrolidin-2-yl)pyridine is a chemical compound that consists of a pyridine ring substituted with a butylpyrrolidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with butylpyrrolidine. One common method is the condensation of 3-pyridinecarboxaldehyde with 1-butylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

3-(1-Butylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The butylpyrrolidine group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Butylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and butylpyrrolidine rings, which confer distinct chemical properties and potential biological activities. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(1-butylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C13H20N2/c1-2-3-9-15-10-5-7-13(15)12-6-4-8-14-11-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3

InChI Key

NHPYYQJKNGOKKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=CC=C2

Origin of Product

United States

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